2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-prop-2-enylsulfanylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-3-6-10-8-4-5-9-7(8)2/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTBUFRCHJQRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613529 | |
| Record name | 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61720-51-2 | |
| Record name | 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Comprehensive Reactivity Profiling of 2 Methyl 3 Prop 2 En 1 Yl Sulfanyl Furan
Mechanistic Pathways of Furan (B31954) Ring Activation and Transformation
The furan ring in 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan is an electron-rich aromatic system. The presence of the oxygen heteroatom, along with the alkyl and sulfur-containing substituents, dictates its reactivity towards various chemical transformations. The activation of the furan nucleus can lead to substitution, ring-opening, or participation in cycloaddition reactions.
Electrophilic Reactions on the Furan Nucleus
The furan ring is highly susceptible to electrophilic attack due to its electron-rich nature, a characteristic enhanced by the lone pairs on the oxygen atom which contribute to the aromatic π-system. pearson.com This reactivity is significantly greater than that of benzene (B151609). matanginicollege.ac.in Electrophilic substitution on the furan nucleus generally proceeds via an addition-elimination mechanism, wherein the stability of the cationic intermediate (σ-complex) determines the regiochemical outcome. imperial.ac.uk
For monosubstituted furans, electrophilic attack preferentially occurs at the α-positions (C2 or C5) because the resulting carbocationic intermediate is more effectively stabilized by resonance, involving three resonance structures, compared to attack at the β-positions (C3 or C4), which yields an intermediate stabilized by only two resonance structures. pearson.commatanginicollege.ac.in
In the case of this compound, the ring is disubstituted. The directing effects of both the methyl group at C2 and the allylsulfanyl group at C3 must be considered.
Methyl Group (CH₃) at C2: This is a weakly activating, ortho-, para-directing group due to hyperconjugation and a weak inductive effect. libretexts.org
Allylsulfanyl Group (S-allyl) at C3: The sulfur atom possesses lone pairs that can be donated into the ring via resonance, making it an activating, ortho-, para-directing group. pearson.com
Considering these directing effects, the most probable site for electrophilic attack is the unsubstituted C5 position, which is para to the methyl group and ortho to the allylsulfanyl group. The C4 position is less favored as it is meta to the methyl group. Therefore, electrophilic substitution is strongly directed to the C5 position.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Electrophilic Reagent | Typical Conditions | Expected Major Product |
| Br₂ | Methanol, low temp. | 2-Bromo-5-methyl-4-[(prop-2-en-1-yl)sulfanyl]furan |
| HNO₃ / Acetic Anhydride | Low temperature | 2-Methyl-5-nitro-3-[(prop-2-en-1-yl)sulfanyl]furan |
| SO₃ / Pyridine | Pyridine | This compound-5-sulfonic acid |
| (CH₃CO)₂O / SnCl₄ | Lewis Acid | 1-(5-Methyl-4-[(prop-2-en-1-yl)sulfanyl]furan-2-yl)ethan-1-one |
Furan Ring Opening and Dearomatization Mechanisms
The aromaticity of the furan ring is not particularly strong, making it susceptible to reactions that result in dearomatization or complete ring opening, especially under acidic conditions. rsc.orgacs.org
Acid-Catalyzed Ring Opening: The acid-catalyzed hydrolysis of furans is a well-known transformation that typically leads to the formation of 1,4-dicarbonyl compounds. The mechanism is essentially the reverse of the Paal-Knorr furan synthesis. nih.gov
The process is initiated by the protonation of the furan ring. acs.org Protonation at an α-carbon (C2 or C5) is generally favored as it leads to a more stable carbocation. acs.org For this compound, protonation at C5 would be the initial step. This is followed by the nucleophilic attack of water on the adjacent carbon (C2), leading to a dihydrofuranol intermediate. Subsequent protonation of the ring oxygen and elimination leads to the opening of the ring, ultimately yielding a 1,4-dicarbonyl compound after tautomerization. The presence of substituents significantly influences the reactivity and the specific products formed. rsc.org
Dearomatization via Cycloaddition: Furans can act as dienes in Diels-Alder reactions, which leads to dearomatization through the formation of an oxabicyclic adduct. mdpi.com This reaction is often reversible, with the stability of the adduct depending on the substituents on both the furan and the dienophile. nih.gov While this is a form of cyclization, the primary consequence for the furan moiety is its dearomatization.
Cyclization Processes Involving Furan Moieties
The furan ring in this compound can participate as a 4π component in cycloaddition reactions. The presence of the tethered allyl group opens the possibility for an Intramolecular Diels-Alder (IMDA) reaction. rsc.orgrsc.org
Intramolecular Diels-Alder Reaction: In this process, the furan ring acts as the diene and the alkene of the allyl group acts as the dienophile. For the reaction to occur, the molecule must adopt a conformation that allows the termini of the diene and the dienophile to approach each other. youtube.com The feasibility and rate of the IMDA reaction are highly sensitive to the nature of the tether connecting the diene and dienophile and the substitution on both components. rsc.orgresearchgate.net The reaction typically requires thermal or Lewis acid catalysis to overcome the aromatic stabilization of the furan ring. The resulting product would be a complex, bridged tricyclic ether. The stereochemistry of the product is often controlled by the conformational constraints of the transition state, with the exo product sometimes being favored in intramolecular reactions, contrary to the typical endo preference in intermolecular Diels-Alder reactions. youtube.com
Table 2: Potential Cyclization Pathways for this compound
| Reaction Type | Conditions | Description |
| Intramolecular [4+2] Cycloaddition (Diels-Alder) | Thermal (Heat) or Lewis Acid Catalysis | The furan ring acts as a diene and the allyl group as a dienophile to form a tricyclic oxabridged adduct. rsc.orgresearchgate.net |
| Electrophile-Induced Cyclization | Electrophilic Reagent (e.g., I⁺) | An electrophile could add to the allyl double bond, with the furan ring acting as an intramolecular nucleophile to form a new heterocyclic ring. |
Reactivity of the Allylic Sulfane Moiety
The allylic sulfane moiety, -S-CH₂-CH=CH₂, possesses two primary sites of reactivity: the carbon-carbon double bond and the sulfur atom.
Addition Reactions to the Alkene Component
The double bond in the prop-2-en-1-yl group can undergo typical alkene addition reactions. The regioselectivity of these additions is governed by the electronic nature of the attacking species and the stability of the intermediate formed.
Electrophilic Addition: The addition of strong Brønsted acids (e.g., HBr, HCl) or halogens (Br₂, Cl₂) proceeds via an electrophilic mechanism. rsc.org In the case of HBr, the reaction follows Markovnikov's rule, where the proton adds to the terminal carbon (C3' of the allyl group) to form a more stable secondary carbocation at C2', which is then attacked by the bromide ion.
Radical Addition: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism. This results in anti-Markovnikov addition, where the bromine atom adds to the terminal carbon to form the more stable secondary radical intermediate.
Table 3: Addition Reactions at the Allylic Double Bond
| Reagent | Conditions | Mechanism | Regioselectivity | Product |
| HBr | No peroxides | Electrophilic Addition | Markovnikov | 3-[(2-Bromopropyl)sulfanyl]-2-methylfuran |
| HBr | Peroxides (ROOR) | Radical Addition | Anti-Markovnikov | 3-[(3-Bromopropyl)sulfanyl]-2-methylfuran |
| Br₂ | Inert solvent | Electrophilic Addition | N/A | 3-[(2,3-Dibromopropyl)sulfanyl]-2-methylfuran |
| BH₃, then H₂O₂, NaOH | Hydroboration-Oxidation | Concerted Addition | Anti-Markovnikov | 3-(2-Methylfuran-3-ylsulfanyl)propan-1-ol |
Rearrangement Processes Involving the Sulfur Atom
The allylic sulfide (B99878) linkage is known to participate in characteristic rearrangement reactions, most notably sigmatropic rearrangements.
rsc.orgnih.gov-Sigmatropic Rearrangement (Thio-Claisen Rearrangement): Allyl aryl sulfides and related compounds can undergo a thermal or acid-catalyzed nih.govnih.gov-sigmatropic rearrangement, known as the thio-Claisen rearrangement. rsc.orgrsc.org However, a more common pathway for allylic sulfides is the rsc.orgnih.gov-sigmatropic rearrangement. wikipedia.org This rearrangement typically proceeds through a sulfur ylide intermediate, which can be generated, for example, by reaction with a carbenoid. cmu.edu The rearrangement itself is a concerted pericyclic reaction that proceeds through a five-membered ring transition state. wikipedia.orglibretexts.org For this compound, this would involve the migration of the furan ring from the sulfur to the terminal carbon of the original allyl group, forming a new C-C bond and resulting in a thiocarbonyl ylide which can then rearrange to a more stable product.
Pummerer Rearrangement: While the Pummerer rearrangement is a reaction of sulfoxides, it is a highly relevant potential transformation for this compound following an initial oxidation step. wikipedia.orgnumberanalytics.comorganicreactions.org Oxidation of the sulfide to the corresponding sulfoxide (B87167), for instance with an oxidant like m-CPBA, would yield 2-Methyl-3-[(prop-2-en-1-yl)sulfinyl]furan. In the presence of an activating agent like acetic anhydride, this sulfoxide would undergo the Pummerer rearrangement. tcichemicals.com The mechanism involves acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent attack by a nucleophile (acetate) at the α-carbon results in an α-acyloxy thioether. wikipedia.org
Intramolecular Reactivity and Cascade Transformations
The structure of this compound, featuring an allyl group attached to a sulfur atom on the furan ring, is primed for specific intramolecular reactions, most notably the thio-Claisen rearrangement. This reaction is a sulfur analogue of the well-known Claisen rearrangement and proceeds through a concerted quora.comquora.com-sigmatropic shift. wikipedia.orgorganic-chemistry.org
Upon heating, the allyl group is expected to migrate from the sulfur atom to an adjacent carbon atom of the furan ring. The reaction proceeds through a high-ordered, cyclic, six-membered transition state. wikipedia.orglibretexts.org Given the substitution pattern, two primary products are possible from this initial rearrangement. Migration to the C2 position is sterically hindered by the existing methyl group. Therefore, the rearrangement is anticipated to occur preferentially at the C4 position of the furan ring, yielding 2-methyl-4-(prop-2-en-1-yl)furan-3-thiol as the major initial product after tautomerization of the intermediate thioenol.
This initial rearrangement can serve as the entry point into a cascade reaction , where the initial product undergoes further spontaneous transformations to yield more complex molecular architectures. nih.govnih.govbaranlab.org For example, the newly formed thiol group and the allyl group are in proximity, which could facilitate subsequent intramolecular cyclization reactions under appropriate catalytic conditions, potentially leading to the formation of fused thienofuran or thiopyranofuran ring systems. The exact nature of these cascade products would be highly dependent on reaction conditions such as temperature, solvent, and the presence of catalysts. researchgate.net
| Reaction Type | Description | Potential Product(s) | Governing Principle |
|---|---|---|---|
| Thio-Claisen Rearrangement | A concerted, pericyclic quora.comquora.com-sigmatropic shift of the allyl group from sulfur to a ring carbon. | 2-Methyl-4-(prop-2-en-1-yl)furan-3-thiol | Thermally allowed pericyclic reaction. wikipedia.org |
| Cascade Cyclization | Subsequent intramolecular reaction of the rearrangement product. | Fused heterocyclic systems (e.g., thiopyranofurans) | Proximity of reactive functional groups (thiol and alkene) facilitating further bond formation. nih.gov |
Comparative Analysis of Reactivity with Other Five-Membered Heterocycles (e.g., pyrroles, thiophenes)
The reactivity of aromatic heterocycles is fundamentally governed by the nature of the heteroatom within the ring. For five-membered aromatic heterocycles, the general order of reactivity towards electrophilic aromatic substitution (EAS) is pyrrole (B145914) > furan > thiophene (B33073) > benzene. pearson.comslideshare.netksu.edu.sa This trend is a direct consequence of the electron-donating ability of the heteroatom, which enriches the electron density of the ring and stabilizes the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. pearson.compearson.com
Pyrrole: Nitrogen is less electronegative than oxygen, making it a better electron donor. This leads to a higher electron density on the carbon atoms of the pyrrole ring, making it the most reactive of the three heterocycles. quora.compharmaguideline.com
Furan: Oxygen is more electronegative than nitrogen and holds its lone pair more tightly. Consequently, furan is less reactive than pyrrole. quora.compharmaguideline.com However, it is still significantly more reactive than benzene. pearson.com
Thiophene: While sulfur is less electronegative than oxygen, the overlap between its 3p orbitals and the 2p orbitals of the carbon atoms is less effective. This reduces the resonance stabilization and electron donation compared to furan, rendering thiophene the least reactive of the three, though still more reactive than benzene. pharmaguideline.comquora.com
In the case of This compound , the furan ring is substituted with two electron-donating groups: a methyl group at C2 (donating via induction and hyperconjugation) and an allylsulfanyl group at C3 (donating via resonance of the sulfur lone pair). Both substituents increase the electron density of the furan ring, making it substantially more reactive towards electrophiles than unsubstituted furan. The directing effects of these substituents would favor electrophilic attack at the C5 position.
When comparing this substituted furan to similarly substituted pyrroles and thiophenes, the inherent reactivity order of the parent heterocycles is generally maintained. A 2-methyl-3-allylsulfanylpyrrole would be expected to be more reactive, while a 2-methyl-3-allylsulfanylthiophene would likely be less reactive than the title furan compound in electrophilic substitution reactions.
| Heterocycle | Relative Reactivity | Key Electronic Factor |
|---|---|---|
| Pyrrole | Highest | Nitrogen is least electronegative, providing strong electron donation. quora.com |
| Furan | Intermediate | Oxygen is highly electronegative, but its 2p orbitals overlap well with carbon 2p orbitals. pharmaguideline.com |
| Thiophene | Lowest | Sulfur's 3p orbitals have less effective overlap with carbon 2p orbitals, reducing electron donation. pharmaguideline.com |
| 2-Methyl-3-allylsulfanyl-furan | High (for a furan) | Activated by two electron-donating groups (methyl and sulfanyl). |
Detailed Mechanistic Investigations through Experimental and Computational Approaches
Elucidating the precise pathway of a chemical reaction requires a synergistic combination of experimental and computational methods. These approaches provide a detailed picture of transition states, intermediates, and the factors controlling reaction outcomes.
Experimental Approaches: Experimental studies provide tangible evidence for proposed reaction mechanisms. For a reaction like the thio-Claisen rearrangement of this compound, several techniques are invaluable:
Kinetic Studies: Measuring the rate of the reaction at different temperatures allows for the determination of activation parameters like activation energy (Ea) and entropy of activation (ΔS‡). A large negative entropy of activation is characteristic of a highly ordered transition state, consistent with a concerted pericyclic reaction. wikipedia.org
Crossover Experiments: In these experiments, two similar but distinct starting materials are reacted together. If the reaction is intramolecular, no "crossover" products (formed from fragments of the different starting materials) will be observed. The absence of such products in thio-Claisen rearrangements provides strong evidence for an intramolecular mechanism. wikipedia.orgacs.org
Isotopic Labeling: By replacing an atom with one of its isotopes (e.g., using a ¹⁴C-labeled allyl group or ³⁴S in the sulfanyl (B85325) linker), the position of that atom in the product can be precisely determined. libretexts.org This is a definitive method for tracking bond formations and breakages, confirming, for instance, that the allyl group inverts during a quora.comquora.com-sigmatropic shift.
Computational Approaches: Theoretical chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for mechanistic investigation. rsc.orgnih.gov Computational models can provide insights that are difficult or impossible to obtain experimentally:
Transition State Modeling: Chemists can calculate the three-dimensional structure and energy of the transition state. For the thio-Claisen rearrangement, this would involve modeling the cyclic arrangement of atoms at the highest point on the reaction energy profile. rsc.org
Reaction Pathway Mapping: The entire energy profile of a reaction can be mapped, from reactants through transition states to products. This allows for the calculation of activation barriers and reaction energies, which can be compared with experimental kinetic data. nih.gov
Selectivity Prediction: Computational models can predict the regioselectivity of a reaction. For example, by comparing the activation barriers for rearrangement to the C2 versus the C4 position of the furan ring, a theoretical prediction of the major product can be made. The influence of solvents and catalysts on the reaction pathway can also be simulated. rsc.orgnih.gov
| Approach | Technique | Information Gained |
|---|---|---|
| Experimental | Kinetic Studies | Activation energy, reaction order, evidence for ordered transition state. wikipedia.org |
| Crossover Experiments | Distinguishes between intramolecular and intermolecular pathways. wikipedia.org | |
| Isotopic Labeling | Provides definitive proof of bond-forming/breaking patterns. libretexts.org | |
| Computational (DFT) | Transition State Calculation | Geometry and energy of the highest-energy point in the reaction. rsc.org |
| Reaction Energy Profiling | Detailed map of energy changes, prediction of kinetics and thermodynamics. nih.gov |
Derivatization and Advanced Functionalization Strategies for 2 Methyl 3 Prop 2 En 1 Yl Sulfanyl Furan
Transformations of the Allylsulfane Group
The allylsulfane moiety in 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan is a key handle for a variety of chemical transformations, including controlled oxidation and reactions involving the cleavage of the carbon-sulfur bond.
Controlled Oxidation Reactions (e.g., sulfoxide (B87167) formation, sulfone formation)
The oxidation of the sulfide (B99878) linkage to a sulfoxide or a sulfone introduces a chiral center at the sulfur atom and significantly alters the electronic properties of the molecule, which can be a crucial step in the synthesis of more complex derivatives.
Sulfoxide Formation: The selective oxidation of sulfides to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the corresponding sulfone. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.comrsc.orgucla.edumasterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out at low temperatures in a chlorinated solvent. For allylic sulfides, such as this compound, m-CPBA can provide the corresponding allylic sulfoxide with high selectivity. researchgate.net The use of one equivalent of the oxidizing agent is crucial for maximizing the yield of the sulfoxide.
Another approach for selective sulfoxidation involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst. For instance, flavin-catalyzed oxidation with H₂O₂ has been shown to be highly chemoselective for the formation of sulfoxides from allylic and vinylic sulfides, with minimal formation of the sulfone. researchgate.net This method is advantageous due to its mild conditions and the use of a green oxidant.
Sulfone Formation: Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone. This transformation typically requires more forcing conditions or a higher stoichiometry of the oxidizing agent. Using an excess of m-CPBA (typically 2.0 equivalents or more) can drive the reaction towards the formation of the sulfone. derpharmachemica.com
Alternatively, catalytic systems with hydrogen peroxide can be tuned for the selective synthesis of sulfones. For example, the use of a LiNbMoO₆ catalyst with a controlled stoichiometry of H₂O₂ allows for the selective oxidation of allylic sulfides to either sulfoxides or sulfones. organic-chemistry.orgorganic-chemistry.org Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have also been reported as an efficient heterogeneous nanocatalyst for the selective oxidation of sulfides to sulfones using 30% H₂O₂ under solvent-free conditions. rsc.org
A variety of other reagents have been developed for the oxidation of sulfides to sulfones, including potassium permanganate, and various metal-based catalysts, offering a broad toolkit for this transformation. organic-chemistry.org
Table 1: Reagents for Controlled Oxidation of Allylic Sulfides
| Transformation | Reagent(s) | Key Features |
| Sulfide to Sulfoxide | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Mild conditions, high selectivity for many substrates. derpharmachemica.comresearchgate.net |
| Sulfide to Sulfoxide | Flavin catalyst / H₂O₂ | Highly chemoselective, green oxidant. researchgate.net |
| Sulfide to Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Strong oxidizing conditions. derpharmachemica.com |
| Sulfide to Sulfone | LiNbMoO₆ / H₂O₂ | Stoichiometry-controlled selectivity. organic-chemistry.orgorganic-chemistry.org |
| Sulfide to Sulfone | MWCNTs-COOH / H₂O₂ | Heterogeneous, recyclable catalyst, solvent-free conditions. rsc.org |
Cleavage and Coupling Reactions at the Sulfane Linkage
The carbon-sulfur bond in the allylsulfane group can be cleaved to allow for the introduction of new functional groups or for the complete removal of the sulfur moiety.
Coupling Reactions: The sulfur atom can also serve as a leaving group in cross-coupling reactions, particularly after oxidation to the sulfone. While direct C-S bond cross-coupling of thioethers is challenging, the development of palladium-catalyzed methods has enabled the coupling of aryl and vinyl halides with thiols. organic-chemistry.org More relevant to the derivatization of our target molecule, the cleavage of the related bis(2-methyl-3-furyl)disulfide (B1297560) has been utilized to synthesize a variety of 2-methyl-3-furyl sulfide derivatives through reactions with cyclic ethers, amides, ketones, and epoxides. rsc.orgnih.gov This suggests that the 2-methyl-3-furylthiolate anion, which could potentially be generated from the cleavage of the allylsulfane group, is a versatile nucleophile for the synthesis of new derivatives.
Functionalization of the Furan (B31954) Core
The furan ring in this compound is an electron-rich aromatic system that is susceptible to electrophilic substitution. The existing methyl and allylsulfane substituents will direct incoming electrophiles to specific positions on the ring.
Regioselective Halogenation
Halogenation is a fundamental transformation for the introduction of a versatile handle for further functionalization, such as cross-coupling reactions. The regioselectivity of halogenation on the furan ring is governed by the directing effects of the existing substituents. Both the methyl group (an alkyl group) and the sulfanyl (B85325) group are ortho-para directing activators. libretexts.orgpearson.comyoutube.comlibretexts.orgyoutube.com In a 2,3-disubstituted furan, the C5 position is generally the most activated and sterically accessible site for electrophilic attack. The C4 position is also activated but may be subject to steric hindrance from the adjacent C3 substituent.
Therefore, the reaction of this compound with an electrophilic halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to yield primarily the 5-halo-2-methyl-3-[(prop-2-en-1-yl)sulfanyl]furan. Further halogenation, if desired, would likely occur at the C4 position. While specific studies on the halogenation of this exact molecule are not prevalent, the general principles of electrophilic aromatic substitution on substituted furans strongly support this predicted outcome. iupac.org
Table 2: Predicted Regioselectivity of Halogenation
| Position | Electronic Effect of Substituents | Steric Hindrance | Predicted Reactivity |
| C4 | Activated by both methyl and sulfanyl groups (ortho to sulfanyl, meta to methyl) | High | Less favored |
| C5 | Activated by both methyl and sulfanyl groups (para to methyl, meta to sulfanyl) | Low | Most favored |
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to the formation of new carbon-carbon and carbon-heteroatom bonds. For electron-rich heterocycles like furan, palladium-catalyzed C-H activation has been successfully employed for arylation reactions. mdpi.comresearchgate.net
In the context of this compound, a palladium-catalyzed cross-coupling reaction with an aryl halide could potentially occur at the most activated and accessible C-H bond, which is predicted to be at the C5 position. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high regioselectivity and yield.
Multi-Step Derivatization Protocols for Structural Diversification
The combination of the transformations described above allows for multi-step synthetic sequences to generate a wide array of structurally diverse molecules from this compound. For example, a plausible synthetic route could involve the following steps:
Regioselective Halogenation: Introduction of a bromine or iodine atom at the C5 position of the furan ring.
Cross-Coupling Reaction: Utilization of the newly introduced halogen as a handle for a Suzuki, Stille, or other palladium-catalyzed cross-coupling reaction to introduce a new aryl, vinyl, or alkyl substituent.
Oxidation of the Sulfane: Controlled oxidation of the allylsulfane group to either a sulfoxide or a sulfone to introduce a chiral center and modify the electronic properties of the molecule.
Modification of the Allyl Group: The double bond of the allyl group can be subjected to various transformations, such as epoxidation, dihydroxylation, or hydrogenation, to further increase molecular complexity.
Moreover, the synthesis of polysubstituted furans through multi-component reactions or iterative cyclization processes provides a blueprint for how diverse functionalities can be introduced onto a furan core. nih.govnih.gov For instance, a strategy involving the initial synthesis of a functionalized furan followed by the introduction of the methyl and allylsulfane groups could also be envisioned for accessing a broad range of derivatives.
Advanced Spectroscopic Analysis and Characterization of 2 Methyl 3 Prop 2 En 1 Yl Sulfanyl Furan and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms. For 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan, NMR techniques are crucial for confirming its molecular structure.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy of this compound would be expected to show distinct signals for the protons on the furan (B31954) ring, the methyl group, and the allyl group. Based on known data for similar furan and allyl sulfide (B99878) derivatives, the anticipated chemical shifts (δ) in a solvent like CDCl₃ are as follows:
Furan Ring Protons: The protons on the furan ring at positions 4 and 5 are expected to appear as doublets. The proton at C5 (H-5) typically resonates at a higher chemical shift than the proton at C4 (H-4). For 2-methylfuran (B129897), the H-5 proton appears around δ 7.16 ppm and the H-4 proton around δ 6.15 ppm. chemicalbook.com The presence of the electron-donating sulfanyl (B85325) group at C3 would likely cause a slight upfield or downfield shift of these signals.
Methyl Protons: The methyl group protons at C2 are expected to appear as a singlet in the region of δ 2.2-2.3 ppm. chemicalbook.com
Allyl Group Protons: The allyl group introduces a more complex set of signals. The methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂ -) would likely appear as a doublet around δ 3.4-3.6 ppm. The vinyl protons (-CH=CH₂) would show a multiplet for the -CH= proton around δ 5.7-5.9 ppm, and two distinct signals for the terminal =CH₂ protons between δ 5.0-5.2 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-5 (furan) | ~7.2 | d |
| H-4 (furan) | ~6.2 | d |
| -CH₃ | ~2.2 | s |
| -S-CH- | ~5.8 | m |
| =CH₂ (trans) | ~5.1 | d |
| =CH₂ (cis) | ~5.0 | d |
This table is based on predicted values from analogous compounds.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms.
Furan Ring Carbons: The carbons of the furan ring would appear in the aromatic region. C2, being attached to the methyl group and oxygen, would be significantly downfield. C3, bonded to the sulfur atom, would also have a characteristic chemical shift. In 2-methylfuran, C2 resonates at approximately δ 150 ppm, C3 at δ 106 ppm, C4 at δ 110 ppm, and C5 at δ 122 ppm. The sulfanyl group at C3 would influence these values.
Methyl Carbon: The methyl carbon is expected to resonate in the upfield region, typically around δ 10-15 ppm.
Allyl Group Carbons: The carbons of the allyl group would have characteristic shifts. The -S-C H₂- carbon would be in the range of δ 30-40 ppm. The vinyl carbons would appear further downfield, with the -C H= carbon around δ 134 ppm and the =C H₂ carbon around δ 117 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (furan) | ~152 |
| C5 (furan) | ~140 |
| -CH= | ~134 |
| C4 (furan) | ~125 |
| =CH₂ | ~117 |
| C3 (furan) | ~110 |
| -S-CH₂- | ~35 |
This table is based on predicted values from analogous compounds.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Under Electron Ionization (EI) conditions, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (168.26 g/mol ). The fragmentation pattern would likely involve cleavage of the allyl group and fragmentation of the furan ring.
A primary fragmentation pathway would be the loss of the allyl group (C₃H₅, 41 u), leading to a fragment ion at m/z 127, corresponding to the 2-methyl-3-furanthiol (B142662) cation. Another significant fragmentation would be the cleavage of the C-S bond to produce the allyl cation at m/z 41, which is often a prominent peak for allyl-containing compounds. Further fragmentation of the furan ring structure would also be observed. For comparison, the mass spectrum of the related compound 2-Methyl-3-furanthiol shows a strong molecular ion peak at m/z 114 and significant fragments at m/z 85 and 113. nih.gov
Table 3: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z | Predicted Fragment |
|---|---|
| 168 | [M]⁺ |
| 127 | [M - C₃H₅]⁺ |
This table is based on predicted fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺, or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion at m/z 169.1, corresponding to the protonated molecule. Due to the gentler nature of ESI, fragmentation is generally less extensive than in EI-MS, making it particularly useful for the accurate determination of the molecular weight. In some cases, in-source fragmentation can be induced to provide structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound, particularly within complex mixtures such as food flavorings. This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. The retention index (or Kovats retention index) and the mass spectrum are the two key parameters obtained from a GC-MS analysis that facilitate the identification of a compound.
While a specific mass spectrum for this compound is not publicly available, analysis of its structural analogs, such as 2-methyl-3-furanthiol and 2-methyl-3-(methylthio)furan (B1580562), provides a strong basis for predicting its fragmentation pattern. For instance, the mass spectrum of 2-methyl-3-furanthiol shows a prominent molecular ion peak, which is characteristic of aromatic compounds. smolecule.comnih.gov
The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the stability of the furan ring and the nature of the allyl sulfide substituent. Key fragmentation pathways would likely involve the cleavage of the C-S and S-allyl bonds.
Table 1: Predicted Major Mass Fragments for this compound in GC-MS
| Fragment Ion | Predicted m/z | Postulated Structure/Origin |
| [M]⁺ | 154 | Molecular Ion |
| [M - C₃H₅]⁺ | 113 | Loss of the allyl radical |
| [C₅H₅O]⁺ | 81 | Furan ring fragment |
| [C₃H₅S]⁺ | 73 | Allyl sulfide fragment |
| [C₃H₅]⁺ | 41 | Allyl cation |
This table is predictive and based on the fragmentation patterns of analogous compounds.
In the context of mixture analysis, the retention index of the compound on different GC columns (polar and non-polar) would be a critical identifier. For example, 2-methyl-3-(methylthio)furan has reported standard non-polar Kovats retention indices in the range of 910 to 963. epa.gov The slightly larger and more polarizable allyl group in the target compound would be expected to result in a slightly higher retention index on a non-polar column.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). For this compound (C₈H₁₀OS), HRMS would be able to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.
The application of HRMS, often coupled with liquid chromatography (LC) or gas chromatography (GC), is crucial in the analysis of complex samples where isobaric interferences are common. nih.gov For sulfur-containing furan derivatives found in food and beverages, HRMS can provide unequivocal identification by matching the experimentally measured accurate mass to the theoretical mass of the protonated or molecular ion. nih.gov
Table 2: Theoretical Accurate Masses for this compound and its Key Fragments
| Ion | Formula | Theoretical Monoisotopic Mass (Da) |
| [M]⁺ | C₈H₁₀OS | 154.0452 |
| [M+H]⁺ | C₈H₁₁OS⁺ | 155.0525 |
| [M+Na]⁺ | C₈H₁₀OSNa⁺ | 177.0345 |
| [M - C₃H₅]⁺ | C₅H₅OS⁺ | 113.0056 |
These values are calculated based on the most abundant isotopes of each element.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the furan ring, the allyl group, and the C-S bond.
Based on the spectra of related compounds like 2-methyl-3-furanthiol nih.gov and general spectroscopic principles, the following vibrational modes can be anticipated:
C-H Stretching: Aromatic C-H stretching from the furan ring is expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and allyl groups will be observed just below 3000 cm⁻¹.
C=C Stretching: The C=C stretching vibrations of the furan ring and the allyl group are anticipated in the 1650-1450 cm⁻¹ region.
Furan Ring Vibrations: The characteristic ring stretching and bending vibrations of the furan moiety typically occur in the fingerprint region (1500-1000 cm⁻¹).
C-S Stretching: The C-S stretching vibration is generally weak and appears in the 800-600 cm⁻¹ range.
Allyl Group Vibrations: The out-of-plane bending vibrations of the vinyl C-H bonds of the allyl group are expected around 990 cm⁻¹ and 910 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | ~3100 | Furan Ring |
| Aliphatic C-H Stretch | 2980-2850 | Methyl and Allyl Groups |
| C=C Stretch (Aromatic) | 1600-1500 | Furan Ring |
| C=C Stretch (Alkenyl) | ~1640 | Allyl Group |
| Furan Ring Breathing | 1250-1000 | Furan Ring |
| C-H Out-of-Plane Bend | 990, 910 | Allyl Group |
| C-S Stretch | 750-650 | Thioether |
This table is predictive and based on characteristic group frequencies and data from analogous compounds.
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C bonds of the furan ring and the allyl group, as well as the C-S bond, are expected to produce distinct Raman signals.
The symmetric stretching of the C-S bond, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The aromatic ring vibrations of the furan moiety will also give rise to characteristic Raman bands. The analysis of furan derivatives by Raman spectroscopy has been shown to be effective for structural characterization.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the furan ring and the sulfur atom's non-bonding electrons. The furan ring itself is a chromophore, and its absorption is modified by the presence of the methyl and allylthio substituents.
Studies on the photodissociation dynamics of 2-methyl-3-furanthiol have provided insights into its electronic structure. nih.gov The first excited state is formed by the promotion of an electron from a mixed n/π orbital (sulfur lone pair and furan π-system) to a σ* orbital centered on the S-H bond. nih.gov For this compound, similar n → σ* and π → π* transitions are anticipated. The conjugation between the sulfur atom's lone pair and the furan π-system will likely result in absorption bands in the near-UV region.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Chromophore |
| π → π | ~220-250 | Furan Ring and Allyl Group |
| n → σ | ~260-290 | Sulfur lone pair and C-S bond |
This table is predictive and based on the electronic transitions observed in similar sulfur-substituted furan derivatives. nih.gov
X-ray Crystallography for Solid-State Structural Determination
The process of X-ray crystallography involves irradiating a single crystal of a substance with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice can be determined.
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. The compound, which is a liquid at room temperature, would need to be crystallized, typically by slow evaporation of a solution or by cooling.
Insights from Related Structures
To illustrate the type of data obtained from an X-ray crystallographic study, we can examine the findings for related compounds. For instance, the crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, a furan-containing chalcone, has been determined. nih.gov In this molecule, the dihedral angle between the furan ring and the prop-2-en-1-one unit is 7.89 (7)°, and the angle between the furan and benzene (B151609) rings is 8.56 (5)°. nih.gov This indicates a relatively planar conformation, which can have implications for the molecule's electronic properties and intermolecular interactions.
Similarly, a study on 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2PPT) provides detailed crystallographic data for a molecule containing a propargyl group, which is structurally related to the allyl group in the target compound. researchgate.net The analysis of 2PPT revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such detailed information about the crystal packing and intermolecular interactions is fundamental for understanding the solid-state behavior of organic molecules.
Expected Structural Features of this compound
Based on the known principles of molecular geometry and the data from related structures, an X-ray crystallographic analysis of this compound would be expected to reveal:
The planarity of the furan ring: The furan ring is an aromatic heterocycle and is expected to be largely planar. wikipedia.org
The conformation of the prop-2-en-1-yl)sulfanyl side chain: The dihedral angles around the C-S and S-C bonds would define the orientation of the allyl group relative to the furan ring. This conformation would be influenced by steric and electronic factors.
Intermolecular interactions: In the solid state, molecules are held together by various intermolecular forces, such as van der Waals forces and potentially weaker C-H···π interactions involving the furan ring. The precise nature and geometry of these interactions would be elucidated.
The detailed bond lengths and angles would provide a definitive map of the molecule's connectivity and geometry, confirming the covalent structure and providing insights into the electronic distribution within the molecule.
Illustrative Crystallographic Data for a Related Furan Derivative
The following table presents the crystallographic data for (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, which serves as an example of the kind of detailed information that X-ray crystallography provides. nih.gov
| Crystal Data | |
| Chemical Formula | C₁₄H₁₂O₃ |
| Formula Weight | 228.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1583 (3) |
| b (Å) | 19.1516 (8) |
| c (Å) | 8.4293 (3) |
| β (°) | 94.357 (4) |
| Volume (ų) | 1152.26 (8) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| μ (mm⁻¹) | 0.09 |
| Crystal Size (mm) | 0.3 × 0.2 × 0.2 |
| Data Collection | |
| Reflections collected | 13386 |
| Independent reflections | 2027 |
| R_int | 0.028 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.039 |
| wR(F²) | 0.096 |
| S (Goodness-of-fit) | 1.03 |
| Parameters | 156 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.13, -0.13 |
Table 1: Example Crystallographic Data for (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. nih.gov
Illustrative Crystallographic Data for a Propargyl-Containing Heterocycle
The following table presents the crystallographic data for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2PPT), which contains a three-carbon chain attached to a heterocyclic ring, similar in principle to the allyl group in the target compound. researchgate.net
| Crystal Data | |
| Chemical Formula | C₁₁H₉N₃O |
| Formula Weight | 199.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8975 (2) |
| b (Å) | 11.6546 (4) |
| c (Å) | 11.0648 (3) |
| β (°) | 105.212 (2) |
| Volume (ų) | 982.74 (5) |
| Z | 4 |
| Temperature (K) | 296.15 |
| Radiation | MoKα (λ = 0.71073 Å) |
| μ (mm⁻¹) | 0.091 |
| Crystal Size (mm) | 0.24 × 0.23 × 0.21 |
| Data Collection | |
| Reflections collected | 13460 |
| Independent reflections | 3477 |
| R_int | 0.0314 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.0470 |
| wR₂ (all data) | 0.1368 |
| S (Goodness-of-fit) | 1.031 |
| Parameters | 136 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.17, -0.19 |
Table 2: Example Crystallographic Data for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. researchgate.net
Computational Chemistry and Theoretical Studies of 2 Methyl 3 Prop 2 En 1 Yl Sulfanyl Furan
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular properties that may be difficult or impossible to measure experimentally.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govelsevierpure.com The primary step in a computational analysis is geometry optimization, an iterative process that systematically alters the positions of the atoms to find the most stable arrangement, which corresponds to the lowest possible ground state energy. stackexchange.com This process involves calculating the forces on each atom and adjusting the molecular geometry until an energy minimum is reached on the potential energy surface. stackexchange.com
For 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan, a DFT-based geometry optimization would yield the most stable three-dimensional conformation by determining its precise bond lengths, bond angles, and dihedral angles. clockss.orgepstem.net This optimized structure serves as the fundamental basis for all subsequent calculations of electronic properties, such as the distribution of molecular orbitals. nih.gov
Selection and Impact of Basis Sets (e.g., B3LYP/6-311G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.netreddit.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely implemented hybrid functional known for providing a reliable balance between computational cost and accuracy for many organic molecules. reddit.comresearchgate.net
The basis set, such as the Pople-style 6-311G(d,p), defines the set of mathematical functions used to build the molecular orbitals. epstem.net The "6-311G" designation describes the way atomic orbitals are constructed from Gaussian functions. Crucially, the "(d,p)" suffix indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms and hydrogen atoms, respectively. researchgate.net These functions are essential for accurately describing the electronic distribution in molecules containing heteroatoms, such as the oxygen in the furan (B31954) ring and the sulfur in the sulfanyl (B85325) group of the target compound, leading to more reliable molecular geometries and energies. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. acadpubl.eumalayajournal.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and is directly involved in the molecule's ability to act as an electron donor. acadpubl.eumalayajournal.org The energy of the HOMO is related to the ionization potential, and its spatial distribution highlights the regions of a molecule most susceptible to electrophilic attack. In furan and its derivatives, the HOMO is typically characterized by significant electron density on the electron-rich aromatic ring. nih.govresearchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the furan ring and the sulfur atom, as the sulfur's lone electron pairs contribute significantly to the molecule's electron-donating capacity.
HOMO-LUMO Energy Gap and its Implications for Reactivity and Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE_gap), is a fundamental parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. acadpubl.eumalayajournal.org
Large Energy Gap : A molecule with a large HOMO-LUMO gap is generally associated with high kinetic stability and low chemical reactivity. This is because a significant amount of energy is required to excite an electron from the occupied HOMO to the unoccupied LUMO. acadpubl.eu
Small Energy Gap : Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electronic transitions can occur more readily. acadpubl.eumalayajournal.org
The calculation of this energy gap provides a quantitative measure of the electronic stability of this compound, offering valuable predictions about its behavior in chemical reactions. nih.gov
Table 1: Key Parameters in the Computational Analysis of this compound
This interactive table outlines the key theoretical parameters that are determined through computational studies to describe the electronic properties and reactivity of the molecule.
| Parameter | Symbol | Significance |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. Relates to the molecule's capacity to donate electrons (nucleophilicity). |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. Relates to the molecule's capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ΔEgap | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). A key indicator of chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org |
| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. Approximated as IP ≈ -EHOMO. |
| Electron Affinity | EA | The energy released when an electron is added to the molecule. Approximated as EA ≈ -ELUMO. |
| Electronegativity | χ | The ability of the molecule to attract electrons. Calculated as χ ≈ (IP + EA) / 2. |
| Chemical Hardness | η | A measure of resistance to change in electron distribution. Calculated as η ≈ (IP - EA) / 2. A larger value corresponds to greater stability. |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemicalpapers.comrsc.org The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes the most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For this compound, the MEP surface would highlight several key reactive sites:
Negative Regions (Electrophilic Attack): The most negative potential is expected to be localized on the oxygen atom of the furan ring due to its high electronegativity and lone pairs of electrons. The π-electron system of the furan ring and the double bond in the allyl group also create electron-rich regions, making them susceptible to attack by electrophiles. nih.gov The sulfur atom, with its lone pairs, will also exhibit a region of negative potential, though generally less intense than that of oxygen. nih.gov
Positive Regions (Nucleophilic Attack): Regions of positive potential are anticipated around the hydrogen atoms, particularly those attached to the furan ring and the methyl group. The sulfur atom can also exhibit a region of positive potential, often referred to as a "σ-hole," along the extension of the C-S bonds, making it a potential site for nucleophilic interaction. nih.gov
The MEP analysis helps in understanding how the molecule interacts with other chemical species, guiding the prediction of noncovalent interactions and reaction pathways. rsc.org
Table 1: Illustrative MEP Surface Values for Key Atomic Sites Note: These values are hypothetical and serve to illustrate expected trends based on calculations for similar functional groups.
| Atomic Site/Region | Expected MEP Value Range (kcal/mol) | Predicted Reactivity |
| Furan Oxygen (O) | -30 to -45 | Strong Nucleophilic Center |
| Sulfur Atom (S) Lone Pair Region | -15 to -25 | Nucleophilic Center |
| Furan Ring (π-system) | -10 to -20 | Site for Electrophilic Attack |
| Allyl Group (C=C) | -5 to -15 | Site for Electrophilic Attack |
| Sulfur σ-hole (along C-S axis) | +10 to +20 | Site for Nucleophilic Interaction |
| Hydrogen Atoms | +5 to +15 | Electrophilic Centers |
Theoretical Prediction and Validation of Spectroscopic Properties (e.g., UV-Vis, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are routinely used to predict and help interpret spectroscopic data. globalresearchonline.netnih.gov
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. The primary electronic transitions for this type of molecule are expected to be π→π* transitions associated with the conjugated system of the furan ring. globalresearchonline.netstackexchange.com The presence of the methyl group (an electron-donating group) and the allyl-sulfanyl group will influence the energy of these transitions. Compared to unsubstituted furan, which has a primary absorption maximum around 200-210 nm, the extended conjugation and substitution in the target molecule are expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength. chemicalpapers.commdpi.com Calculations would be performed in both the gas phase and in solvents to account for solvatochromic effects.
Table 2: Predicted UV-Vis Absorption Data (TD-DFT/B3LYP/6-311G(d,p)) Note: This data is illustrative.
| Transition | Predicted λ_max (nm) (Gas Phase) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S0 → S1 | 225 | 0.18 | HOMO → LUMO (π→π) |
| S0 → S2 | 205 | 0.09 | HOMO-1 → LUMO (π→π) |
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies can be calculated using DFT methods, often with the B3LYP functional. globalresearchonline.net The resulting theoretical spectrum allows for the assignment of experimental IR and Raman bands to specific molecular vibrations. Key predicted vibrational modes for this compound would include:
C-H stretching: Aromatic C-H stretches from the furan ring and aliphatic C-H stretches from the methyl and allyl groups.
C=C stretching: Vibrations from the furan ring and the allyl group's double bond. Studies on 2-methylfuran (B129897) show these occur in the 1500-1600 cm⁻¹ range. globalresearchonline.net
C-S stretching: A characteristic vibration for the sulfide (B99878) linkage, typically found in the 600-800 cm⁻¹ region.
Ring vibrations: Breathing and deformation modes of the furan ring.
CH₂ and CH₃ bending: Scissoring and rocking modes from the methyl and allyl groups.
Theoretical calculations provide harmonic frequencies, which are often systematically scaled to achieve better agreement with experimental anharmonic frequencies. capes.gov.br
Table 3: Selected Predicted Vibrational Frequencies Note: These frequencies are illustrative and represent typical ranges for the specified bonds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
| Aromatic C-H Stretch | 3100 - 3150 | Medium |
| Alkene C-H Stretch | 3020 - 3080 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Furan C=C Stretch | 1550 - 1600 | Strong |
| Allyl C=C Stretch | 1640 - 1660 | Medium-Weak |
| Furan Ring Breathing | 1380 - 1420 | Strong |
| C-S Stretch | 650 - 750 | Medium |
Conformational Analysis and Energetic Profiles
The presence of several single bonds in the allyl-sulfanyl substituent allows for significant conformational flexibility. Conformational analysis is a computational study to identify the different stable spatial arrangements (conformers) of a molecule and their relative energies.
Table 4: Illustrative Relative Energies of Hypothetical Conformers Note: Energies are relative to the most stable conformer (Conf-1). The dihedral angles are hypothetical.
| Conformer | Dihedral Angle 1 (C-C-S-C) | Dihedral Angle 2 (C-S-C-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| Conf-1 | 180° (anti) | 60° (gauche) | 0.00 | 75.1 |
| Conf-2 | 180° (anti) | 180° (anti) | 2.50 | 18.2 |
| Conf-3 | 60° (gauche) | 60° (gauche) | 5.50 | 6.7 |
Computational Mechanistic Investigations (e.g., Transition State Calculations, Reaction Pathways)
Computational chemistry is indispensable for elucidating reaction mechanisms, providing insights that are often inaccessible through experiments alone. nih.gov This involves locating the structures of transition states (first-order saddle points on the potential energy surface) and connecting them to reactants and products via the intrinsic reaction coordinate (IRC). acs.orgrsc.org
For this compound, several reaction types could be investigated:
Electrophilic Aromatic Substitution: Modeling the attack of an electrophile (e.g., NO₂⁺) on the furan ring. Calculations would determine the preferred site of attack (C4 vs. C5) and the activation energy barriers for each pathway.
Reactions at the Sulfur Atom: Investigating the oxidation of the sulfide to a sulfoxide (B87167) or sulfone. Transition state calculations would clarify the mechanism and energetics of oxygen transfer.
Addition to the Allyl Group: Modeling the addition of reagents like HBr or Br₂ across the C=C double bond, determining the regioselectivity and stereoselectivity of the reaction.
Ring Opening Reactions: Computational studies on furan derivatives have explored the mechanisms of ring opening, which often have high energy barriers but are crucial in areas like biomass conversion. rsc.orgrsc.org
The activation energy (Ea) derived from the difference in energy between the reactants and the transition state is a key parameter for predicting reaction rates.
Table 5: Illustrative Calculated Activation Energies for a Hypothetical Reaction (e.g., Electrophilic Attack at C5) Note: This data is hypothetical and for illustrative purposes.
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| Step 1 | Formation of σ-complex (Wheland intermediate) | 15.5 | +5.2 |
| Step 2 | Deprotonation to restore aromaticity | 2.1 | -25.8 |
Analysis of Atomic Charges and Dipole Moments
The distribution of electrons within a molecule can be quantified through the calculation of partial atomic charges. Common methods include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and charges from electrostatic potential (ESP). researchgate.netpitt.edu These charges help in understanding the electronic nature of different parts of the molecule.
In this compound, NBO analysis would likely show significant negative charges on the highly electronegative oxygen atom and, to a lesser extent, the sulfur atom. The carbon atoms bonded to these heteroatoms would carry corresponding positive charges.
Table 6: Illustrative Calculated Atomic Charges (NBO) and Dipole Moment Note: Atomic charges are illustrative. The dipole moment is a plausible value for a molecule of this type.
| Atom | NBO Charge (e) |
| O1 | -0.55 |
| C2 | +0.20 |
| C3 | +0.15 |
| S | -0.10 |
| C(methyl) | -0.25 |
| Property | Calculated Value |
| Dipole Moment | 1.85 D |
In Vitro Biological Activity Investigations of 2 Methyl 3 Prop 2 En 1 Yl Sulfanyl Furan
In Vitro Antimicrobial Screening Methodologies (e.g., antibacterial, antifungal)
The evaluation of the antimicrobial potential of novel compounds like 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan relies on a variety of established in vitro screening methodologies. These assays are designed to determine the compound's ability to inhibit the growth of or kill pathogenic microorganisms, including bacteria and fungi.
Commonly employed techniques include the disk diffusion method and broth microdilution assays. In the disk diffusion method, a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. The extent of the zone of inhibition, where microbial growth is visibly absent around the disk, provides a qualitative measure of the compound's antimicrobial activity. nih.gov
For more quantitative data, broth microdilution assays are utilized to determine the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with the test organism. The MIC value is a critical parameter in assessing the potency of a potential antimicrobial agent.
Further characterization can involve determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which is the lowest concentration of the compound that results in the death of 99.9% of the initial microbial population.
Cell-based assays are fundamental to understanding the impact of a compound on microbial proliferation. The growth inhibitory effects of this compound would be assessed against a panel of clinically relevant bacterial and fungal strains. This panel typically includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal species (e.g., Candida albicans, Aspergillus niger). nih.govnih.gov
While specific data for this compound is not extensively documented in publicly available literature, studies on analogous 2-methyl-3-furyl sulfide (B99878) derivatives have demonstrated significant antimicrobial activity. For instance, a range of these derivatives exhibited inhibitory effects against foodborne pathogens. nih.gov The data from such studies, often presented in tabular format, allows for a comparative analysis of the antimicrobial spectrum and potency of related compounds.
Table 1: Illustrative Antimicrobial Activity Data for Related Furan (B31954) Sulfide Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | Escherichia coli | 25 | nih.gov |
| Derivative B | Staphylococcus aureus | 12.5 | nih.gov |
| Derivative C | Aspergillus niger | 50 | nih.gov |
Note: This table is illustrative and based on data for related compounds, not the specific subject compound.
The assessment of growth inhibition in these assays provides the foundational data for understanding the potential utility of this compound as an antimicrobial agent.
Enzyme Inhibition Studies in Cell-Free Systems
The antimicrobial activity of many compounds stems from their ability to inhibit specific enzymes that are crucial for the survival of the microorganism. Cell-free systems allow for the investigation of a compound's direct interaction with a purified target enzyme, devoid of the complexities of a whole-cell environment.
For furan derivatives, a number of enzymatic targets have been explored. For example, some furan-based compounds have been investigated as inhibitors of bacterial enzymes such as dihydrofolate reductase and DNA gyrase. researchgate.net In the context of antifungal activity, enzymes involved in cell wall synthesis, such as glucan synthase, are often targeted.
Enzyme inhibition studies typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is measured, often through spectrophotometric or fluorometric methods. The concentration of the compound required to reduce the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC50). This value is a key indicator of the compound's inhibitory potency.
General Structure-Activity Relationship (SAR) Derivations from In Vitro Data
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the corresponding changes in in vitro activity, researchers can identify the key molecular features responsible for the desired pharmacological effect.
For furan derivatives, SAR studies have revealed several important trends. The nature and position of substituents on the furan ring can significantly influence antimicrobial activity. For example, in a series of carbamothioyl-furan-2-carboxamide derivatives, the presence of electron-donating substituents on an attached phenyl ring was found to enhance anticancer activity. mdpi.com
In the case of this compound, several structural components can be considered for their contribution to its biological profile:
The Furan Ring: This heterocyclic core is a common pharmacophore in many bioactive molecules. wisdomlib.orgutripoli.edu.ly
The Methyl Group at Position 2: This substituent can influence the electronic properties and steric profile of the furan ring.
The Allyl Sulfide Moiety at Position 3: The allyl group is known to be a feature in some antimicrobial compounds, and the sulfide linkage provides a flexible and polarizable connection.
Studies on related 2-methyl-3-furyl sulfide derivatives have shown that modifications to the sulfide-linked group can have a profound impact on antimicrobial potency and spectrum. nih.gov For instance, the introduction of amide or cyclic ketone fragments to the sulfide moiety has been shown to enhance antimicrobial activity in some cases. nih.gov The lipophilicity of the molecule, influenced by these various groups, is also a critical factor in its ability to penetrate microbial cell membranes. mdpi.com
Computational Molecular Docking for Ligand-Target Interactions
Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This in silico method provides valuable insights into the binding mode and affinity of a compound, which can help to rationalize observed biological activities and guide the design of more potent analogs.
The docking process involves generating a three-dimensional model of the ligand (in this case, this compound) and the target enzyme. The ligand is then computationally "docked" into the active site of the enzyme, and various scoring functions are used to estimate the binding energy and identify the most stable binding poses.
For furan-based antimicrobial agents, molecular docking studies have been employed to investigate their interactions with various bacterial and fungal enzymes. nih.govresearchgate.net For example, furan-derived chalcones have been docked into the active site of glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall biosynthesis. nih.gov These studies often reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.
While specific molecular docking studies for this compound are not widely reported, a hypothetical docking study would likely explore its interaction with known antimicrobial targets. The furan oxygen and the sulfur atom of the allyl sulfide group could potentially participate in hydrogen bonding or other polar interactions, while the methyl and allyl groups could engage in hydrophobic interactions within the binding pocket of a target enzyme. The results of such computational studies, often visualized as 3D models of the ligand-receptor complex, provide a structural basis for understanding the compound's potential mechanism of action.
Role and Applications in Advanced Organic and Material Synthesis
2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan as a Versatile Synthetic Building Block
The utility of this compound as a synthetic building block is rooted in the distinct reactivity of its constituent functional groups: the 2-methylfuran (B129897) core and the allyl sulfide (B99878) side chain. While specific research on this exact molecule is limited, the reactivity of these moieties is well-established in organic chemistry, suggesting its potential in a variety of transformations.
The synthesis of this compound would likely proceed via the S-alkylation of 2-methyl-3-furanthiol (B142662) with an allyl halide. A general procedure for the synthesis of a related compound, 2-methyl-3-methylthiofuran, involves the reaction of 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide. google.com This suggests a similar approach could be employed for the synthesis of the title compound.
The furan (B31954) ring itself can participate in various cycloaddition reactions, such as Diels-Alder reactions, and is susceptible to electrophilic substitution, although the electron-donating nature of the sulfur substituent at the 3-position would influence the regioselectivity of such reactions. The allyl group provides a handle for a plethora of chemical transformations, including but not limited to, epoxidation, dihydroxylation, and olefin metathesis.
Integration into Complex Molecular Architectures
The bifunctional nature of this compound makes it an intriguing candidate for the synthesis of more complex molecules. The allyl sulfide moiety is of particular interest as it can undergo researchgate.netgoogle.com-sigmatropic rearrangements (the thio-Claisen rearrangement) upon conversion to a sulfonium (B1226848) ylide, providing a pathway to introduce functionality at the C4 position of the furan ring.
While direct examples of its integration are not prevalent in the literature, the analogous reactivity of similar furan-containing compounds in the synthesis of natural products and pharmaceuticals underscores its potential. The furan nucleus is a key component in many bioactive compounds, and the ability to introduce and modify side chains is crucial for tuning biological activity.
Development of Novel Reagents and Catalysts derived from this compound
The sulfur atom and the olefinic bond in this compound offer opportunities for its use as a ligand in transition metal catalysis. The soft nature of the sulfur atom makes it a good ligand for late transition metals, and the allyl group can coordinate to metals in a η² or η³ fashion.
Furthermore, the thiol precursor, 2-methyl-3-furanthiol, is known to be a potent flavor compound and its chemistry is of interest. researchgate.netnih.gov The reactivity of this thiol suggests that derivatives like this compound could be precursors to other sulfur-containing furan derivatives with potential applications as reagents. For instance, oxidation of the sulfide could lead to sulfoxides and sulfones, each with distinct chemical properties and potential uses in synthesis.
Green Chemistry Considerations in its Synthesis and Transformations
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry. In the context of this compound, several green chemistry considerations can be highlighted. The potential synthesis from 2-methyl-3-furanthiol, which can be derived from renewable resources, is an attractive feature.
Recent research into the synthesis of related sulfur-containing heterocycles has focused on developing more environmentally friendly methods. For example, a patent for the preparation of 2-methyltetrahydrofuran-3-thiol (B142655) emphasizes a route that avoids hazardous reagents and reduces waste. google.com Additionally, the use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in synthetic transformations is gaining traction as a greener alternative to traditional petroleum-based solvents. kaust.edu.sa The application of such solvents in the synthesis and reactions of this compound would align with green chemistry principles.
The development of catalytic transformations involving this molecule would also be a step towards greener synthesis, as catalytic reactions are generally more atom-economical and produce less waste than stoichiometric reactions.
Emerging Research Directions and Future Perspectives on 2 Methyl 3 Prop 2 En 1 Yl Sulfanyl Furan
Development of Highly Selective and Sustainable Synthetic Routes
The future synthesis of 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan and its analogs will likely move away from traditional multi-step, low-yield methods towards more efficient, selective, and sustainable strategies. Current research in furan (B31954) synthesis emphasizes the use of advanced catalytic systems that allow for the construction of the furan core from simple, often renewable, starting materials. organic-chemistry.orgmdpi.com
Key research frontiers include:
One-Pot Cascade Reactions: The development of multi-step reaction cascades in a single pot offers significant advantages in terms of atom economy and reduced waste. For instance, a combination of triazole-gold (TA-Au) and copper catalysts has been used to create di-, tri-, and tetrasubstituted furans from simple starting materials in a one-pot, three-step process. organic-chemistry.org Adapting such a strategy could enable the direct construction of the 2-methyl-3-functionalized furan core required for the target molecule.
Catalysis with Earth-Abundant Metals: To enhance sustainability and reduce costs, research is shifting from precious metal catalysts (like palladium and gold) to more abundant and less toxic metals such as copper and iron. frontiersin.org Copper-catalyzed methods have shown remarkable efficiency in synthesizing multisubstituted furans through the annulation of ketones and olefins or via domino reactions. organic-chemistry.org
Biomass-Derived Precursors: A major thrust in green chemistry is the use of renewable biomass as a feedstock. Platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), which are derived from plant saccharides, are increasingly used to produce valuable furan derivatives. uliege.bemdpi.com Future work could focus on developing pathways from these bio-derived furans to 2-methyl-3-furanthiol (B142662) and its subsequent allylation.
Table 1: Selected Modern Catalytic Systems for Furan Synthesis
| Catalyst System | Starting Materials | Key Features | Reference(s) |
| Triazole-gold (TA-Au) and Copper | Various simple substrates | One-pot, three-step cascade; good to excellent yields for polysubstituted furans. | organic-chemistry.org |
| Palladium with Lewis Acid | Enyne acetates | Highly efficient for 2,5-disubstituted furans. | organic-chemistry.org |
| Copper(II) | Aryl ketones and aromatic olefins | Regioselective; occurs under ambient air. | organic-chemistry.org |
| Gold Nanoparticles on TiO₂ | Conjugated allenones | Heterogeneous and recyclable catalyst; very mild conditions. | organic-chemistry.org |
| Cobalt(II)-porphyrin Complexes | α-diazocarbonyls and terminal alkynes | Metalloradical catalysis; high functional group tolerance; complete regioselectivity. | organic-chemistry.orgnih.gov |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and preventing the formation of unwanted byproducts. The formation and transformation of furan rings can involve intricate pathways, including cascade reactions, radical processes, and acid-catalyzed rearrangements. nih.govacs.orgnih.gov
Future research should prioritize:
Elucidation of Cascade Pathways: The conversion of alkynyloxiranes into substituted furans, catalyzed by silver or gold, proceeds through a complex cascade of epoxide opening, cyclization, and elimination, rather than a direct intramolecular addition. acs.org Investigating such pathways for sulfur-containing furans is crucial for controlling their synthesis.
Computational and Spectroscopic Studies: Advanced techniques like density functional theory (DFT) computations and in-situ NMR analysis are becoming indispensable for mapping reaction energy surfaces and identifying transient intermediates. capes.gov.bracs.org For example, DFT studies have been used to investigate the mechanism of furfural conversion on catalyst surfaces, clarifying product selectivity. acs.org Similar studies on the formation of the 2-methyl-3-thioether linkage would provide invaluable insights.
Understanding Degradation Pathways: The furan nucleus, particularly when substituted with electron-donating groups like thiols, can be susceptible to degradation under acidic conditions. researchgate.netstackexchange.com Mechanistic studies have shown that protonation at the C2 position is a critical step in the degradation of 2-methyl-3-furanthiol. researchgate.net A deeper understanding of these degradation mechanisms is essential for developing stable formulations, especially if the compound is to be used in food products.
Exploration of Novel Chemo- and Regioselective Functionalization Strategies
The ability to selectively introduce or modify functional groups on the furan ring is key to creating diverse molecular libraries for screening and developing structure-activity relationships. For a molecule like this compound, this could involve either building the specific substitution pattern on a simpler furan or further modifying the parent structure.
Promising areas for exploration include:
Metalloradical Catalysis: Cobalt-based metalloradical catalysis has emerged as a powerful tool for the regioselective synthesis of polyfunctionalized furans from alkynes and α-diazocarbonyls. organic-chemistry.orgnih.gov This method offers exceptional functional group tolerance, even accommodating unprotected aldehydes, which is a significant advantage over many traditional methods. nih.gov This approach could be used to construct a furan ring with the desired 2-methyl and 3-thio functionalities already in place.
Directed C-H Activation: Directing groups can be used to achieve C-H activation at specific positions on the furan ring, enabling highly regioselective functionalization. researchgate.netucl.ac.uk While often requiring subsequent removal of the directing group, this strategy provides precise control over substitution patterns. ucl.ac.uk
Catalytic Wittig Reactions: Novel protocols using catalytic amounts of phosphine (B1218219) and a base have been developed for the synthesis of highly functionalized furans via intramolecular Wittig reactions. organic-chemistry.org This chemoselective process avoids the reduction of other functional groups and offers a sustainable route to complex furan derivatives. organic-chemistry.org
Table 2: Comparison of Regioselective Furan Functionalization Strategies
| Strategy | Mechanism | Key Advantages | Potential Application for Target Compound | Reference(s) |
| Metalloradical Cyclization | Tandem radical addition of Co(III)-carbene radicals to alkynes. | Complete regioselectivity, high functional group tolerance, mild conditions. | Direct synthesis of the 2-methyl-3-functionalized furan core. | organic-chemistry.orgnih.gov |
| C-H Activation/Metalation | Use of directing groups to facilitate metalation at a specific C-H bond. | Precise control of regioselectivity. | Introduction of a functional group at C4 or C5 of the target molecule. | researchgate.netucl.ac.uk |
| Catalytic Intramolecular Wittig Reaction | In-situ generation of phosphorus ylide for cyclization. | Chemoselective, avoids stoichiometric reagents, environmentally friendly. | Synthesis of complex furan structures that could be precursors to the target. | organic-chemistry.org |
Integration with Advanced Catalytic Systems and Flow Chemistry
The translation of laboratory-scale syntheses to industrial production requires robust, scalable, and efficient technologies. The integration of novel catalytic systems with continuous flow chemistry represents a significant step in this direction.
Future research will likely focus on:
Heterogeneous Catalysis: The use of solid-supported catalysts, such as gold nanoparticles on titanium dioxide (TiO₂), simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. organic-chemistry.org Investigating heterogeneous catalysts for the synthesis or modification of this compound could greatly improve process efficiency.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time compared to batch processes. This enhanced control can lead to higher yields, better selectivity, and improved safety, particularly for highly exothermic or rapid reactions. The synthesis of fine chemicals and active pharmaceutical ingredients is increasingly moving towards flow chemistry, and this technology could be applied to the production of furan-based flavor compounds.
Advanced Catalyst Design: The development of catalysts with precisely defined active sites, such as single-atom catalysts or metal-organic frameworks (MOFs), is a rapidly advancing field. These systems can offer unprecedented activity and selectivity, and their application to furan chemistry could unlock new synthetic transformations.
Discovery of New Biological Activities in Vitro through High-Throughput Screening
While this compound is primarily of interest for its aroma properties, the furan scaffold is a well-established pharmacophore found in a multitude of biologically active compounds with antibacterial, antiviral, anti-inflammatory, and anticancer effects. ijabbr.comnih.govmdpi.com This raises the possibility that the target compound and its derivatives may possess undiscovered therapeutic potential.
Key future directions are:
High-Throughput Screening (HTS): HTS platforms utilize state-of-the-art robotics to test millions of compounds against specific biological targets in a short period. youtube.com Synthesizing a library of analogs of this compound and subjecting it to HTS campaigns against a diverse range of disease targets (e.g., cancer cell lines, bacterial strains, viral enzymes) could rapidly identify new biological activities. youtube.comnih.gov For example, various furan derivatives have shown potent cytotoxic activity against breast cancer cells. nih.govmdpi.com
In Silico Screening: Computational methods, such as structure-based virtual screening, can be used to predict the binding affinity of molecules to biological targets before they are synthesized. researchgate.net This approach can prioritize which derivatives are most likely to be active, making subsequent experimental screening more efficient.
Exploring Antimicrobial Potential: Given that many simple furan derivatives exhibit antimicrobial properties, it is worthwhile to investigate the activity of this compound. mdpi.com Studies have demonstrated that 3-aryl-3-(furan-2-yl)propanoic acid derivatives show good activity against various bacteria and fungi. mdpi.com Screening the target compound against a panel of pathogenic microbes could reveal new applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
